7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
説明
特性
IUPAC Name |
7-(3-methoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-5-3-6-15(11-14)13-27-20-22-21-18-19(25)23(9-10-24(18)20)16-7-4-8-17(12-16)26-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHJLSSNJMWUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of 7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazole ring and the introduction of the methoxy and thio groups. The reaction conditions often involve specific solvents and catalysts to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibit notable antimicrobial properties. For instance, derivatives of related triazole compounds have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the aromatic rings was found to enhance this activity.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies conducted on a panel of cancer cell lines demonstrated that related triazole derivatives exhibit cytotoxic effects against leukemia, lung cancer, and breast cancer cells . The mechanism involves inducing apoptosis through disruption of microtubule dynamics and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | N/A | Disruption of bacterial cell wall synthesis |
| Escherichia coli | N/A | Inhibition of metabolic pathways | |
| Antitumor | Various cancer cell lines | 0.11 - 0.12 | Microtubule polymerization inhibition leading to apoptosis |
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives which were tested against multiple bacterial strains. The lead compounds demonstrated superior activity compared to standard antibiotics like ciprofloxacin .
- Antitumor Mechanisms : Another investigation focused on a closely related compound which exhibited potent antiproliferative effects through microtubule disruption in human gastric and cervical carcinoma cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines. Notably:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. Studies have demonstrated that structural modifications can enhance its cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines .
- Structure-Activity Relationship (SAR) : Research indicates that substituents on the pyrazine ring significantly influence biological activity. For instance, compounds with electron-withdrawing groups exhibit increased potency against cancer cells .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored:
- Biological Activity : It has been shown to inhibit key inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophage cells, indicating its potential as an anti-inflammatory agent .
- Synthesis and Testing : Various derivatives were synthesized using green chemistry methods, demonstrating efficient yields and significant anti-inflammatory activities compared to standard drugs like Diclofenac .
Antifungal and Herbicidal Activities
Compounds within the triazole family are known for their antifungal properties:
- Fungal Inhibition : Similar derivatives have exhibited antifungal activity against various strains, suggesting that the compound might also possess similar properties .
- Herbicidal Applications : There is evidence that triazoles can serve as herbicides, potentially providing agricultural benefits alongside their medicinal uses .
Synthesis Techniques
The synthesis of this compound involves advanced methodologies that ensure high purity and yield:
- One-Pot Reactions : Recent advancements include one-pot synthesis methods that reduce waste and improve efficiency, crucial for large-scale production .
- Catalytic Methods : Utilizing catalysts such as zinc oxide has been explored to facilitate reactions under mild conditions, enhancing the sustainability of the synthesis process .
類似化合物との比較
Table 1: Structural Comparison of Key Derivatives
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- The target compound’s (3-methylbenzyl)thio group increases lipophilicity compared to the thioxo-substituted analog (7-(4-fluorobenzyl)-3-thioxo...), which is freely soluble in polar aprotic solvents like dimethylformamide but poorly soluble in water .
- Fluorinated derivatives (e.g., 4-fluorobenzyl) exhibit moderate solubility in methanol and ethanol, while the 3-methoxyphenyl group in the target compound may enhance membrane permeability due to its electron-donating methoxy group .
Analytical and Stability Considerations
- Quantitative Analysis: Like the 4-fluorobenzyl analog, the target compound can be quantified via non-aqueous potentiometric titration (error margin: ≤0.22%) .
- Stability : The (3-methylbenzyl)thio group may confer greater oxidative stability compared to thioxo derivatives, which are prone to hydrolysis. However, storage under inert conditions is recommended to prevent sulfoxide formation .
Q & A
Q. How do substituent variations at the 3- and 7-positions influence SAR for adenosine receptor binding?
- Bulky 3-alkylthio groups (e.g., 3-methylbenzyl) enhance hydrophobic interactions with receptor pockets. 7-Aryl/benzyl substituents (e.g., 3-methoxyphenyl) modulate electron density, affecting binding affinity. SAR studies require radioligand displacement assays (e.g., [³H]CGS21680 for A₂A receptors) .
Q. What experimental designs address low aqueous solubility in preclinical testing?
Q. How can researchers leverage X-ray crystallography to validate docking poses in structure-based drug design?
Q. What strategies mitigate racemization in chiral triazolopyrazinone derivatives?
Q. How are synergistic effects with standard therapeutics evaluated in oncology models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
